molecular formula C19H23NO3 B14146592 2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one CAS No. 4041-66-1

2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one

Cat. No.: B14146592
CAS No.: 4041-66-1
M. Wt: 313.4 g/mol
InChI Key: BMIVDYNUJHYROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one typically involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one apart is its unique structural features, which confer specific biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

4041-66-1

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2,8-dimethoxy-1,2,3,4,6,7,11b,12-octahydroisoquinolino[2,1-a]quinolin-13-one

InChI

InChI=1S/C19H23NO3/c1-22-12-6-7-16-15(10-12)18(21)11-17-13-4-3-5-19(23-2)14(13)8-9-20(16)17/h3-5,12,17H,6-11H2,1-2H3

InChI Key

BMIVDYNUJHYROC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(C1)C(=O)CC3N2CCC4=C3C=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.